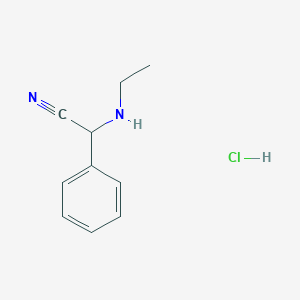

2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

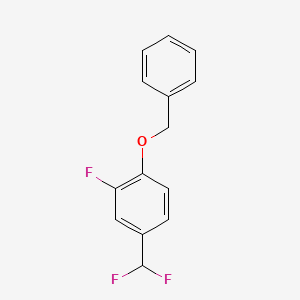

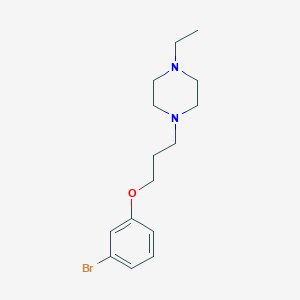

“2-(1-Methanesulfonylazetidin-3-ylidene)acetonitrile” is a chemical compound that belongs to the class of azetidine derivatives . It has the molecular formula C6H8N2O2S .

Molecular Structure Analysis

The molecule contains a total of 19 bonds. There are 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 3 double bonds, 1 triple bond, 1 four-membered ring, 1 nitrile (aliphatic), and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 172.21 g/mol . It has a topological polar surface area of 69.6 Ų and a complexity of 319 . It has no hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond .Wissenschaftliche Forschungsanwendungen

Streamlined Synthesis Processes

An efficient two-step synthesis method for 3-amino-1-benzhydrylazetidine has been reported, showcasing the reactivity of related chemical structures with methanesulfonyl chloride and acetonitrile. This process highlights the compound's significance in the synthesis of complex organic molecules (Li et al., 2006).

Molecular Complex Formation

Studies have delved into the compositions and structures of methanesulfonic acid complexes with acetonitrile, revealing molecular 1:1 complexes and the intricate dynamics of acid-base interactions. These findings emphasize the compound's role in forming stable molecular complexes and its potential application in various chemical processes (Kislina et al., 2004).

Electrogenerated Synthesis and Antimicrobial Activity

Research has also explored the electrogenerated synthesis of related compounds, demonstrating their potential in pharmaceutical applications due to their antimicrobial properties. This underscores the broad applicability of such chemical structures in medicinal chemistry (Hamrouni et al., 2015).

N-Alkylation Catalysis

Efficient ruthenium-catalyzed N-alkylation of amines, amides, and sulfonamides using complexes related to acetonitrile signifies the catalytic potential of such compounds in facilitating organic transformations, indicating their importance in synthetic chemistry (Moutaoukil et al., 2022).

Alternative Synthesis Methods

An alternative synthesis method for 2-(1,3-dithian-2-ylidene)-acetonitrile using 3-(4-chlorophenyl)-3-oxopropanenitrile and carbon disulfide as starting materials has been proposed, offering more avenues for the synthesis of structurally complex molecules (Ferreira & Figueroa-Villar, 2014).

Spectroscopic and Structural Studies

Comprehensive spectroscopic and structural studies of methanesulfonic acid complexes and related molecules in acetonitrile have been conducted. These studies provide deep insights into the molecular interactions and structural dynamics of such compounds, highlighting their significance in molecular chemistry (Binkowska et al., 2001; Salnikov et al., 2012; Krummacher et al., 2019).

Eigenschaften

IUPAC Name |

2-(1-methylsulfonylazetidin-3-ylidene)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)8-4-6(5-8)2-3-7/h2H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOZHRWKUFMAHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(=CC#N)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)

![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)

![tert-Butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B1381276.png)

![6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381277.png)